molecular formula C26H29N5O2 B2421791 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-82-2

3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2421791
CAS No.: 1105247-82-2
M. Wt: 443.551
InChI Key: NXFHXKHJZZLXFW-UHFFFAOYSA-N
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Description

3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 1105247-82-2) is a chemical compound with the molecular formula C26H29N5O2 and a molecular weight of 443.54 g/mol . This complex molecule features a pyrimido[5,4-b]indole core, a scaffold known to be of significant interest in medicinal chemistry, fused with a dimethylphenyl piperazine moiety. The indole nucleus and its derivatives are recognized for their broad spectrum of biological activities, making them valuable pharmacophores in drug discovery . Researchers are exploring such hybrid structures for their potential to interact with multiple biological targets. The specific structural characteristics of this compound, including its defined hydrogen bond donors and acceptors, suggest it may be a useful chemical tool for probing biochemical pathways, particularly those involving receptors or enzymes that recognize the indole or piperazine structures. Its predicted density is 1.29 ± 0.1 g/cm³ . This product is offered for in vitro research applications and is strictly for Laboratory Research Use Only; it is not intended for any human or veterinary diagnostic, therapeutic, or personal use. Researchers can source this compound from suppliers such as Life Chemicals with a stated purity of 90% or higher .

Properties

IUPAC Name

3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-17-5-7-21-20(14-17)24-25(28-21)26(33)31(16-27-24)9-8-23(32)30-12-10-29(11-13-30)22-15-18(2)4-6-19(22)3/h4-7,14-16,28H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFHXKHJZZLXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step in this synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt . This reaction is typically carried out under basic conditions using diphenylvinylsulfonium triflate as the sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods allow for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound serves as a building block in the synthesis of other complex organic molecules. Its unique structure can facilitate the development of novel chemical entities with enhanced properties.
  • Reagent in Chemical Reactions : It can be utilized in various chemical reactions such as oxidation and reduction processes to yield different derivatives with potential applications in pharmaceuticals.

Biology

  • Protein Kinase Inhibition : Research indicates that this compound can inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can affect cell growth and proliferation, making it a candidate for cancer research.
  • Antibacterial and Antifungal Activity : The compound has shown promise in preliminary studies against various bacterial and fungal strains, suggesting potential applications in treating infections.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases such as cancer and bacterial infections. Its ability to cross the blood-brain barrier enhances its relevance for neurological conditions.
  • Drug Development : As a part of drug formulations, it may improve the efficacy of existing treatments by enhancing bioavailability or targeting specific tissues more effectively.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds similar to 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one:

  • Antitumor Activity : A study published in PubMed demonstrated that piperazine derivatives significantly reduced tumor growth in both in vitro and in vivo models. These findings suggest that this compound may exhibit similar antitumor properties due to its structural characteristics.
  • Antibacterial Properties : Research has shown that piperazine-containing compounds are effective against resistant bacterial strains. This highlights the potential of this compound for developing new antibiotics.

Summary of Biological Activities

Activity TypeMechanismPotential Applications
AntitumorInhibition of protein synthesisCancer treatment
AntibacterialDisruption of bacterial cell wall synthesisTreatment of bacterial infections
AntifungalInhibition of fungal cell growthTreatment of fungal infections
Enhanced Drug DeliveryImproved permeability across the blood-brain barrierNeurological conditions

Mechanism of Action

The mechanism of action of 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique structural features, which contribute to its distinct binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (referred to as "the compound") is a synthetic molecule that has gained attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H28N4O3
  • Molecular Weight : 440.6 g/mol
  • CAS Number : 1031973-10-0

Synthesis

The synthesis of the compound typically involves multi-step reactions that include cyclization and functionalization of piperazine derivatives. The synthetic routes often utilize reagents such as sulfonium salts and undergo various chemical transformations including oxidation and reduction processes .

Research indicates that the compound may exert its biological effects through interactions with specific molecular targets within cellular pathways. Notably, it appears to inhibit certain protein kinases, which play critical roles in regulating cell signaling and proliferation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a screening conducted on multicellular spheroids revealed significant cytotoxicity against breast and lung cancer cells, suggesting its efficacy as a novel therapeutic agent in oncology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In comparative studies, it was shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, the compound has been evaluated for neuropharmacological effects. Preliminary results indicate potential anxiolytic and antidepressant activities in animal models, suggesting that it may modulate neurotransmitter systems such as serotonin and dopamine .

Data Summary

Biological Activity Effect Methodology Reference
AnticancerCytotoxicity in cancer cell linesMulticellular spheroid assays
AntimicrobialInhibition of bacterial growthMIC determination
NeuropharmacologicalAnxiolytic effectsAnimal model studies

Case Studies

  • Anticancer Screening : A study published in Nature examined the efficacy of the compound against various cancer types. Results indicated a significant decrease in cell viability in treated groups compared to controls.
  • Microbial Resistance : In another study focused on antimicrobial resistance, the compound was tested against resistant strains of bacteria. It demonstrated superior activity compared to traditional antibiotics, indicating its potential use in treating resistant infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one?

  • Methodological Answer : Key steps involve coupling the piperazine-substituted phenyl moiety to the pyrimidoindolone core via a propionyl linker. Reflux conditions (e.g., piperidine/triethylamine mixtures) are often employed for cyclization, as seen in analogous pyrimidine derivatives . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates may optimize yield for complex heterocycles .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : X-ray diffraction (XRD) analysis is critical for confirming bond lengths, angles, and stereochemistry. For example, XRD data for structurally similar pyrimidoindolones (e.g., 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) revealed deviations in dihedral angles (e.g., 65.6° between indole and pyrimidine rings), which are essential for understanding π-π interactions .

Q. What analytical techniques are recommended for assessing purity and identifying impurities?

  • Methodological Answer : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm is commonly used . Impurity profiling (e.g., chlorophenyl-substituted byproducts) can be achieved via LC-MS, referencing protocols for triazolopyridine derivatives .

Q. How should solubility and stability be evaluated during formulation studies?

  • Methodological Answer : Conduct pH-dependent solubility assays in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol). Stability under oxidative stress (e.g., H2O2) and photolytic conditions should follow ICH guidelines, as applied to piperazine-containing analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : Systematically modify substituents on the piperazine ring (e.g., 2,5-dimethylphenyl vs. fluorophenyl groups) and evaluate binding affinity using radioligand assays. For example, replacing 4-phenylpiperazine with 4-(2-methoxyphenyl)piperazine in pyridopyrimidinones significantly altered dopamine receptor selectivity . Molecular docking studies (e.g., AutoDock Vina) can predict interactions with target proteins .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility. Perform variable-temperature NMR to assess dynamic equilibria. For instance, XRD of pyrimidoindolone derivatives showed planar indole systems, whereas NMR indicated torsional flexibility in solution .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity are mandatory. Piperazine derivatives with methylphenyl substituents (e.g., 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione) showed reduced hepatotoxicity compared to halogenated analogs .

Q. How to design experiments for metabolic pathway elucidation?

  • Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. LC-HRMS can detect hydroxylation or N-dealkylation products. For example, oxidative cleavage of the piperazine-propionyl linker was observed in related compounds .

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